molecular formula C19H23ClN2O3S B2670280 Methyl 6-ethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1177804-87-3

Methyl 6-ethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2670280
CAS No.: 1177804-87-3
M. Wt: 394.91
InChI Key: LQVAEVNFIVUNIM-UHFFFAOYSA-N
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Description

This compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .


Chemical Reactions Analysis

Pyridine and its derivatives are known to participate in a wide range of chemical reactions. They can act as bases, forming salts upon reaction with acids . They can also act as ligands in coordination compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, ethyl 6-methylpyridine-2-carboxylate, a related compound, has a boiling point of 122-126 °C and a density of 1.083 g/mL at 25 °C .

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Phosphine-Catalyzed Annulation : Zhu et al. (2003) developed an expedient phosphine-catalyzed [4 + 2] annulation method. This synthesis pathway is significant for constructing highly functionalized tetrahydropyridines, which are structurally related to the compound , showcasing a method for creating complex heterocyclic systems with potential applications in medicinal chemistry Zhu, Lan, & Kwon, 2003.

Preparation of Thieno[2,3-d]pyrimidines : A novel method for the preparation of esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids was described by Santilli et al. (1971), highlighting a direct formation pathway from 4-chloro-2-methylthio-5-pyrimidine-carbonitrile and ethyl mercaptoacetate. This methodology could be relevant for the synthesis or modification of the compound , expanding the scope of thieno[2,3-c]pyridine derivatives Santilli, Kim, & Wanser, 1971.

Potential Pharmacological Applications

Antimicrobial Evaluation : Shastri and Post (2019) reported on the synthesis and antimicrobial evaluation of novel 2-(hydroxyimino)-dihydropyrimidine-5-carboxylic acids, demonstrating significant antibacterial and antifungal activity. While not the exact compound, the research on structurally similar pyrimidine derivatives underscores the potential for discovering new antimicrobial agents within this chemical space Shastri & Post, 2019.

Cardiotonic Activity : The synthesis and evaluation of esters of 2-substituted 5-acetyl-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids for cardiotonic activity were described by Mosti et al. (1993). This research demonstrates the cardiotonic potential of pyridine derivatives, suggesting a possible avenue for the cardiovascular application of compounds like Methyl 6-ethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride Mosti, Schenone, Iester, Dorigo, Gaion, & Fraccarollo, 1993.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Pyridine derivatives are found in a variety of pharmaceuticals and can have diverse biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it. For example, ethyl 6-methylpyridine-2-carboxylate is associated with certain hazard statements such as H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Pyridine derivatives are an active area of research due to their presence in many natural products and pharmaceuticals .

Properties

IUPAC Name

methyl 6-ethyl-2-[(2-phenylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S.ClH/c1-3-21-10-9-14-15(12-21)25-18(17(14)19(23)24-2)20-16(22)11-13-7-5-4-6-8-13;/h4-8H,3,9-12H2,1-2H3,(H,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVAEVNFIVUNIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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